4-Chloro-2-hydroxypyridine
Overview
Description
4-Chloro-2-hydroxypyridine is an organic compound with the molecular formula C5H4ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the fourth position and a hydroxyl group at the second position on the pyridine ring. This compound is known for its white to light yellow crystalline appearance and has a melting point of approximately 177-179°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-hydroxypyridine can be synthesized through various methods. One common approach involves the chlorination of 2-hydroxypyridine using phosphoryl chloride. This reaction typically occurs under controlled conditions to ensure the selective substitution of the chlorine atom at the desired position .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl group can participate in oxidation reactions to form corresponding ketones or aldehydes.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or thiourea, typically in the presence of a suitable solvent like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used.
Reduction Reactions: Catalysts like palladium on carbon or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Oxidation Reactions: Products include pyridone derivatives.
Reduction Reactions: Products include dechlorinated pyridines.
Scientific Research Applications
4-Chloro-2-hydroxypyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: It is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-hydroxypyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
- 2-Chloropyridine
- 3-Chloropyridine
- 4-Chloropyridine
- 2-Hydroxypyridine
- 4-Hydroxypyridine
Comparison: 4-Chloro-2-hydroxypyridine is unique due to the simultaneous presence of both a chlorine atom and a hydroxyl group on the pyridine ring. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs, which may only have one functional group. Additionally, the specific positioning of these groups can significantly influence the compound’s reactivity and interaction with other molecules .
Properties
IUPAC Name |
4-chloro-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZUXGFRLSKQVMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373970 | |
Record name | 4-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40673-25-4 | |
Record name | 4-Chloro-2-hydroxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-hydroxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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